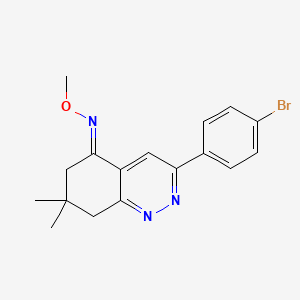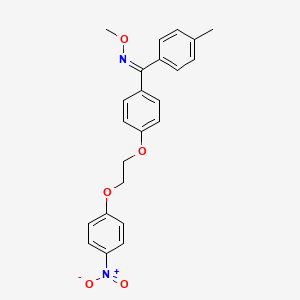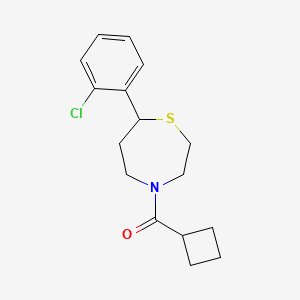
Aza(3-(4-bromophenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related organic compounds often involves multi-step reactions, including bromination, azidation, and cycloaddition reactions. For example, the synthesis of cephamycin scaffolds involves functionalization at specific positions, allowing for the introduction of various moieties through reactions like Cu(I)-catalyzed azide–alkyne cycloaddition (Wendy Y Cun, Paul A Keller, & S. Pyne, 2023). Such methodologies could be relevant for synthesizing compounds with similar structural frameworks.
Molecular Structure Analysis
Molecular structure analysis often employs techniques like X-ray crystallography to elucidate the arrangement of atoms within a compound. A study on a related compound, 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one, provided structural insights through single-crystal X-ray diffraction, confirming its structure alongside IR, H, and C NMR spectroscopy (J. Khalafy, M. Rimaz, Mahnaz Ezzati, & A. P. Marjani, 2013).
Chemical Reactions and Properties
The chemical reactions and properties of complex organic molecules can involve a range of transformations. For instance, the photochemical decomposition of azides to nitrenes highlights the role of internal conversion and intersystem crossing, which are crucial in understanding the reactivity of such compounds (D. Aranda, F. Avila, & I. López‐Tocón, et al., 2018). These processes are important for designing reactions involving aza compounds.
Physical Properties Analysis
The physical properties of organic compounds, including melting points, boiling points, and solubility, are influenced by their molecular structure. Studies on related compounds, such as the characterization of azo–azomethine derivatives, help understand how structural features affect physical properties (Motaleb Ghasemian, A. Kakanejadifard, & Farideh Azarbani, et al., 2014).
Chemical Properties Analysis
Chemical properties, such as reactivity towards different reagents, stability, and degradation pathways, are key aspects of organic compounds. The synthesis and evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors demonstrate the approach to studying chemical properties through synthesis, characterization, and biological evaluation (Yusuf Akbaba, H. T. Balaydın, & A. Menzek, et al., 2013).
Aplicaciones Científicas De Investigación
Contact and Photocontact Sensitivity to Sunscreens
Research by Schauder and Ippen (1997) discussed the allergy and photoallergy potential of various sunscreen components, highlighting the importance of understanding chemical sensitivity in the development of safer sunscreens. Although this study does not directly mention Aza(3-(4-bromophenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane, it underscores the relevance of assessing chemical sensitivities for substances used in dermatological applications (S. Schauder & H. Ippen, 1997).
Effects of 5-Aza-2′-deoxycytidine on Gene Expression
A review by Seelan et al. (2018) on 5-Aza-2′-deoxycytidine (AzaD) examined its effects on gene expression, revealing the complexity of its action beyond promoter demethylation. This insight into the molecular action of AzaD, a chemical with a somewhat related molecular structure, might shed light on potential genetic or epigenetic applications of Aza(3-(4-bromophenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane in therapeutic contexts (R. S. Seelan, P. Mukhopadhyay, M. Pisano, & R. Greene, 2018).
Azithromycin in Viral Infections
Oliver and Hinks (2020) explored the use of Azithromycin for its anti-viral and anti-inflammatory properties, particularly against SARS-CoV-2. The research on Azithromycin, a compound with distinct functions but used in addressing health issues, could imply potential for Aza(3-(4-bromophenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane in developing treatments or preventive measures for viral infections and related conditions (Madeleine E Oliver & T. Hinks, 2020).
Genotoxicity of Azo, Triphenylmethane, and Xanthene Dyes
Combes and Haveland-Smith (1982) reviewed the genotoxicity of various dyes, highlighting the importance of understanding the toxicological profiles of chemical compounds. This research points to the necessity of assessing the safety and environmental impact of synthetic compounds, including those similar to Aza(3-(4-bromophenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane, especially when intended for widespread use (R. Combes & R. B. Haveland-Smith, 1982).
Propiedades
IUPAC Name |
(E)-3-(4-bromophenyl)-N-methoxy-7,7-dimethyl-6,8-dihydrocinnolin-5-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O/c1-17(2)9-15-13(16(10-17)21-22-3)8-14(19-20-15)11-4-6-12(18)7-5-11/h4-8H,9-10H2,1-3H3/b21-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQNJCGTBIPPCA-LTGZKZEYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=NN=C(C=C2/C(=N/OC)/C1)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aza(3-(4-bromophenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(2-chlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2491870.png)
![4-Amino-6-methyl-3-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2491874.png)
![9-(3-methoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2491875.png)
![4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2491876.png)
![N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide](/img/structure/B2491877.png)
![Methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2491878.png)
![(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-fluoro-benzyl)-amine dihydrochloride](/img/structure/B2491879.png)
![N-cyclopentyl-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2491880.png)
![1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2491881.png)
![N-(2,2-di(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2491882.png)

![4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile](/img/structure/B2491886.png)

